molecular formula C18H16ClFO3 B1327784 4'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone CAS No. 898750-37-3

4'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone

Cat. No.: B1327784
CAS No.: 898750-37-3
M. Wt: 334.8 g/mol
InChI Key: RZHYOSPUQUMDKV-UHFFFAOYSA-N
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Description

4'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS: 898750-34-0) is a substituted propiophenone derivative characterized by a carboethoxy (COOEt) group at the 3'-position and a 3-chloro-5-fluorophenyl moiety at the 3-position of the propiophenone backbone. Its molecular formula is C₁₈H₁₆ClFO₃, with a molecular weight of 334.77 g/mol . The compound exhibits moderate lipophilicity, inferred from structural analogs (e.g., LogP = 4.95 for a related dichloro derivative) . Safety data indicate it may cause allergic skin reactions (H317) and serious eye irritation (H319), necessitating precautions during handling .

Properties

IUPAC Name

ethyl 4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFO3/c1-2-23-18(22)14-6-4-13(5-7-14)17(21)8-3-12-9-15(19)11-16(20)10-12/h4-7,9-11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHYOSPUQUMDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644945
Record name Ethyl 4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-37-3
Record name Ethyl 4-[3-(3-chloro-5-fluorophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 4'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from substituted benzene derivatives and propiophenone or related ketones. The key steps include:

Detailed Preparation Route

While direct literature on this exact compound’s preparation is limited, analogous preparation methods for related propiophenone derivatives provide a reliable framework:

Step 1: Preparation of 3-chloro-5-fluorobenzene derivative
  • Starting from 3-chloro-5-fluorobenzene or its derivatives, halogenation is carefully controlled using chlorine gas in the presence of catalysts such as aluminum chloride (AlCl3) to achieve selective chlorination without over-chlorination.
  • Solvents like 1,2-dichloroethane are preferred for their ability to dissolve reactants and moderate corrosivity.
  • Reaction temperature is maintained between 15–70 °C for 6–10 hours to optimize yield and selectivity.
  • The chlorination step is followed by low-temperature hydrolysis and purification steps including washing, layering, and vacuum distillation to isolate the chlorinated intermediate with purity up to 99.7–99.9% and yields of 88–90%.
Step 2: Formation of the propiophenone core
  • The chlorinated aromatic intermediate undergoes Friedel-Crafts acylation with ethyl 4-bromopropiophenone or related acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl3).
  • This step introduces the propiophenone moiety at the 3-position of the phenyl ring.
  • Reaction conditions are optimized to avoid polyacylation and side reactions, typically under anhydrous conditions and controlled temperature.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent Temperature (°C) Time (hours) Yield (%) Purity (%)
Aromatic chlorination Cl2, AlCl3 (catalyst) 1,2-Dichloroethane 15–70 6–10 88–90 99.7–99.9
Friedel-Crafts acylation Acyl chloride, AlCl3 Anhydrous solvent 0–40 2–6 75–85 >95
Esterification (carboethoxy) Ethyl chloroformate, base (NaOEt) Ethanol or THF 20–50 3–5 80–90 >98

Research Findings and Analytical Data

  • The chlorination step is critical for regioselectivity; aluminum chloride catalysis ensures high selectivity for the 3'-position on the aromatic ring, minimizing by-products.
  • Use of 1,2-dichloroethane as solvent reduces equipment corrosion and allows for efficient recycling of acidic by-products, improving environmental sustainability.
  • The final product exhibits melting points consistent with literature values, and purity is confirmed by chromatographic and spectroscopic methods (HPLC, NMR, MS).
  • The compound’s stability under reaction and storage conditions is enhanced by the electron-withdrawing effects of the chloro and fluoro substituents, which also influence reactivity in subsequent synthetic steps.

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    Signal Transduction: Modulating signal transduction pathways, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Propiophenone derivatives are widely studied for their reactivity and applications in organic synthesis. Below is a comparative analysis of the target compound with key analogs:

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula MW (g/mol) Substituents LogP Hazards
3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone 898750-34-0 C₁₈H₁₆ClFO₃ 334.77 3'-COOEt, 3-Cl-5-F-Ph N/A H317, H319
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 898781-63-0 C₁₆H₁₄ClFOS 308.80 3'-Cl, 5'-F, 4-SMe-Ph N/A Not specified
3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one 898750-52-2 C₁₅H₁₁Cl₂FO ~301.16 3-Cl-5-F-Ph, 3-Cl-Ph 4.95 Not specified
Propiophenone 93-55-0 C₉H₁₀O 134.18 None N/A Non-hazardous
Key Observations:

Molecular Weight and Substituents: The carboethoxy group in the target compound increases its molecular weight (334.77 g/mol) compared to simpler analogs like propiophenone (134.18 g/mol) . Electron-withdrawing groups (e.g., Cl, F, COOEt) enhance electrophilic reactivity, while electron-donating groups (e.g., SMe) may alter reaction pathways .

Lipophilicity :

  • The dichloro analog (CAS 898750-52-2) exhibits a high LogP of 4.95, suggesting significant lipophilicity, which may influence bioavailability . Data for the carboethoxy derivative are lacking but inferred to be similar due to halogen and ester groups.

Safety Profiles: The target compound’s hazards (H317/H319) contrast with non-hazardous propiophenone, highlighting the role of substituents in toxicity .

Crystallographic and Analytical Data

  • Structural elucidation of such compounds often employs SHELX software for crystallographic refinement . Derivatives with halogens (Cl, F) may exhibit distinct crystallographic packing due to halogen bonding .

Biological Activity

4'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS No. 898750-37-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H16ClFO3
  • Molecular Weight : 334.77 g/mol
  • Structure : The compound features a propiophenone backbone with a chloro-fluorophenyl substituent and an ethyl ester functional group.

Research indicates that this compound exhibits biological activity primarily through its interaction with estrogen receptors and its potential as an aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of hormone-sensitive cancers, particularly breast cancer. The compound's structural similarity to known estrogen receptor modulators suggests it may function similarly by binding to estrogen receptors and inhibiting their activity, thereby reducing estrogen levels in the body.

Anticancer Properties

  • Aromatase Inhibition : Studies have shown that compounds structurally related to this compound can inhibit aromatase activity effectively. This inhibition is vital for the management of estrogen-dependent tumors, as it reduces estrogen synthesis in peripheral tissues .
  • Estrogen Receptor Modulation : The compound may also act as a selective estrogen receptor modulator (SERM), which could provide dual benefits in treating breast cancer by both inhibiting aromatase and modulating estrogen receptor activity .

Case Studies

A notable study involved the synthesis of various analogues of norendoxifen, which is structurally similar to this compound. These analogues were tested for their effectiveness as dual aromatase inhibitors and SERMs. The results indicated that modifications in the side chains significantly influenced their biological activity, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Research Findings

A comprehensive analysis of related compounds revealed that:

  • In vitro Studies : Compounds similar to this compound demonstrated significant inhibitory effects on cell proliferation in breast cancer cell lines.
  • Selectivity : The selectivity for aromatase over other cytochrome P450 enzymes was noted, which is crucial for minimizing side effects associated with non-selective inhibitors .

Data Summary

PropertyValue
Molecular FormulaC18H16ClFO3
Molecular Weight334.77 g/mol
CAS Number898750-37-3
MechanismAromatase inhibition, SERM
Potential ApplicationsBreast cancer treatment

Q & A

Q. What synthetic routes are recommended for 4'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone in academic laboratories?

A common approach involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 3-chloro-5-fluorophenyl group, followed by carboethoxy functionalization. For propiophenone derivatives, intermediates like 1,3-dioxane-protected ketones (e.g., 3-(1,3-dioxan-2-yl)propiophenone analogs) are often used to stabilize reactive groups during synthesis . Reaction optimization may require temperature-controlled conditions (0–6°C) to prevent halogen displacement, as seen in similar chloro-fluorophenyl systems .

Q. How can researchers confirm structural integrity post-synthesis?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural validation, particularly for halogenated aromatic systems . Complementary techniques include:

  • NMR : Compare 1H^{1}\text{H} and 13C^{13}\text{C} spectra with computational predictions (e.g., using PubChem data for analogous compounds) .
  • HRMS : Verify molecular weight (C18_{18}H16_{16}ClFO3_3; expected ~346.07 g/mol) and isotopic patterns for Cl/F .

Q. What purification methods are optimal given the compound’s substituents?

Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates polar carboethoxy groups from non-polar aryl halides. For high-purity batches (>98%), recrystallization in ethanol/water mixtures is recommended, leveraging the compound’s moderate solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental spectroscopic data?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA with solvent models (e.g., PCM for ethanol) .
  • Dynamic NMR : Analyze temperature-dependent 19F^{19}\text{F} NMR shifts to detect rotational barriers in the propiophenone backbone .
  • Cross-Validation : Compare with structurally characterized analogs (e.g., 3-(3-chloro-5-fluorophenyl)-1-propene) to identify systematic errors .

Q. What are the challenges in handling reactive intermediates during synthesis?

The 3-chloro-5-fluorophenyl group is susceptible to nucleophilic aromatic substitution under basic conditions. Mitigation strategies:

  • Protecting Groups : Use 1,3-dioxane rings to shield ketones during halogenation steps .
  • Low-Temperature Quenching : Add reagents at ≤0°C to minimize side reactions, as demonstrated in bromo-propiophenone syntheses .
  • Waste Management : Segregate halogenated byproducts and dispose via certified hazardous waste protocols to comply with environmental regulations .

Q. How can substituent effects on electronic properties be systematically studied?

  • Hammett Analysis : Replace Cl/F with substituents of varying σ values to quantify electronic effects on the carbonyl group’s reactivity .
  • Electrochemical Profiling : Cyclic voltammetry in acetonitrile can reveal redox behavior influenced by the electron-withdrawing carboethoxy group .
  • Computational MO Analysis : Use Gaussian to map HOMO/LUMO distributions and predict sites for electrophilic/nucleophilic attack .

Q. What strategies address crystallographic disorder in halogenated propiophenones?

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands improve model accuracy for crystals with pseudo-symmetry .
  • Halogen Bonding Analysis : Compare Cl/F thermal ellipsoids with libraries (e.g., Cambridge Structural Database) to identify weak interactions affecting packing .

Methodological Notes

  • Safety : Use fume hoods for reactions involving chloro/fluoro intermediates; PPE (gloves, goggles) is mandatory due to potential toxicity .
  • Data Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent ratios) meticulously, as minor variations can alter yields in halogen-sensitive systems .

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